2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile
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Overview
Description
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring substituted with methoxy, phenyl, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: Methoxy, phenyl, and trimethoxyphenyl groups are introduced through substitution reactions using corresponding reagents.
Nitrile Group Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and Lewis acids are often used to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used to study the effects of methoxy and phenyl substitutions on biological activity.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile involves:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxycinnamamide exhibit similar biological activities.
Phenylpyridine Derivatives: Compounds with phenyl and pyridine rings show comparable chemical reactivity and applications.
Uniqueness
2-Methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile is unique due to its specific combination of methoxy, phenyl, and nitrile groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
141951-66-8 |
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Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O4/c1-25-19-10-15(11-20(26-2)21(19)27-3)16-12-18(14-8-6-5-7-9-14)24-22(28-4)17(16)13-23/h5-12H,1-4H3 |
InChI Key |
YXOPZRXKVOEHFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2C#N)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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